molecular formula C19H28O3 B12416076 11-Oxo etiocholanolone-d5

11-Oxo etiocholanolone-d5

Cat. No.: B12416076
M. Wt: 309.5 g/mol
InChI Key: IUNYGQONJQTULL-WIGPXMBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo etiocholanolone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Oxo etiocholanolone molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Oxo etiocholanolone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include deuterium-labeled derivatives of etiocholanolone and its metabolites. These products are used in various research applications to study the pharmacokinetics and metabolic profiles of drugs .

Scientific Research Applications

11-Oxo etiocholanolone-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Oxo etiocholanolone-d5 involves its interaction with specific molecular targets and pathways. As a metabolite of testosterone, it exerts its effects by modulating the activity of enzymes involved in steroid metabolism. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxo etiocholanolone-d5 is unique due to the incorporation of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug metabolism and activity .

Properties

Molecular Formula

C19H28O3

Molecular Weight

309.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S)-9,12,12,16,16-pentadeuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,14,15-decahydrocyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13+,14+,17-,18+,19+/m1/s1/i6D2,10D2,17D

InChI Key

IUNYGQONJQTULL-WIGPXMBBSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC(C(=O)[C@]4(C(C2=O)([2H])[2H])C)([2H])[2H]

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O

Origin of Product

United States

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